molecular formula C20H20FN5O2 B2644904 4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775336-28-1

4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Número de catálogo: B2644904
Número CAS: 1775336-28-1
Peso molecular: 381.411
Clave InChI: WZGGBOVKFNWVPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 1,2,4-triazol-3-one core substituted with a 4-fluorobenzyl group at position 4 and a pyridin-2-ylcarbonyl-piperidin-4-yl moiety at position 3. Its structural complexity places it within a class of heterocyclic compounds often explored for central nervous system (CNS) or kinase-targeting applications.

Propiedades

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2/c21-16-6-4-14(5-7-16)13-26-18(23-24-20(26)28)15-8-11-25(12-9-15)19(27)17-3-1-2-10-22-17/h1-7,10,15H,8-9,11-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGGBOVKFNWVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:

    Formation of the Triazolone Core: The triazolone ring can be synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the triazolone intermediate.

    Attachment of the Pyridinylcarbonyl Piperidine Moiety: This can be achieved through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohols or amines derived from the carbonyl groups.

    Substitution: Various substituted derivatives of the fluorobenzyl group.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds featuring triazole moieties exhibit significant biological activities, including:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties. Studies have shown that derivatives of triazole can inhibit the growth of various fungal pathogens. The specific compound under discussion may exhibit similar effects due to its structural characteristics .
  • Anticancer Potential : The incorporation of piperidine and pyridine groups can enhance the cytotoxicity against cancer cells. For instance, related compounds have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Studies

Several studies have investigated the pharmacological potential of triazole derivatives:

  • Cytotoxicity Studies : A study evaluated various triazole derivatives against cancer cell lines such as HeLa and MCF-7. The results indicated that certain modifications to the triazole structure led to enhanced cytotoxicity, suggesting that similar modifications could be explored for the compound .
  • Enzyme Inhibition : Research on structurally related compounds has demonstrated their ability to act as inhibitors for specific enzymes involved in cancer progression. For example, compounds with similar piperidine structures have been shown to inhibit tyrosinase activity, which is crucial in melanoma development .
  • Antimicrobial Screening : Another study screened various triazole derivatives for their antimicrobial activity against bacterial strains. The results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .
Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialTriazole derivativesInhibition of fungal growth
AnticancerPiperidine-triazole hybridsCytotoxicity against cancer cell lines
Enzyme InhibitionFluorobenzyl-piperazine analogsCompetitive inhibition of tyrosinase

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolone core can inhibit enzyme activity by binding to the active site, while the fluorobenzyl and pyridinylcarbonyl piperidine moieties enhance binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Inferred Properties
Target Compound 1,2,4-Triazol-3-one 4-(4-Fluorobenzyl), 5-(pyridin-2-ylcarbonyl-piperidin-4-yl) High lipophilicity, CNS penetration potential, strong hydrogen-bonding capability
(Difluorobenzoyl analog) 1,2,4-Triazol-3-one 4-(4-Methoxybenzyl), 5-(2,6-difluorobenzoyl-piperidin-4-yl) Improved solubility, reduced metabolic oxidation
(Fluorophenoxy acetyl analog) 1,2,4-Triazol-3-one 4-Phenyl, 5-(4-fluorophenoxy acetyl-piperidin-4-yl) Enhanced metabolic stability, moderate binding affinity
(Phenyl-triazole-piperidine HCl) Piperidine 4-(3-Phenyl-1H-1,2,4-triazol-5-yl) High bioavailability, limited steric hindrance

Research Findings and Implications

  • Fluorine Substitution: The 4-fluorobenzyl group in the target compound likely improves metabolic stability and membrane permeability compared to non-halogenated analogs (e.g., ’s phenyl group) .
  • Piperidine Modifications : Pyridin-2-ylcarbonyl-piperidine may offer superior π-π stacking versus difluorobenzoyl () or acetylated () variants, critical for kinase inhibition .
  • Core Heterocycle : The triazolone core’s tautomerism and hydrogen-bonding capacity differentiate it from pyrazolone () or benzothiazole () derivatives, which prioritize alternative electronic profiles .

Actividad Biológica

The compound 4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one (hereafter referred to as Compound A ) is a triazole derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A has a complex structure characterized by a triazole ring, a piperidine moiety, and a pyridine-based side chain. The presence of the fluorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C_{20}H_{22}FN_5O
  • Molecular Weight : 367.43 g/mol
  • Inhibition of Enzymatic Activity : Compound A has shown potential as an inhibitor of various enzymes, particularly those involved in inflammatory pathways.
    • Tyrosinase Inhibition : Kinetic studies indicate that derivatives of Compound A exhibit competitive inhibition against tyrosinase, a key enzyme in melanin synthesis. This suggests potential applications in dermatological treatments for hyperpigmentation .
  • Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory responses. Research indicates that it may act on cyclooxygenase (COX) pathways, similar to other triazole derivatives .
  • Prostaglandin Receptor Modulation : Similar compounds have been documented to antagonize prostaglandin receptors, which are pivotal in mediating pain and inflammation .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of Compound A:

  • COX Inhibition : Compounds structurally similar to Compound A demonstrated significant COX-II selectivity with IC50 values ranging from 0.52 to 22.25 μM .

In Vivo Studies

In vivo models have also been employed to assess the anti-inflammatory effects:

  • Efficacy Against Inflammation : Studies reported that related compounds exhibited up to 64% inhibition of inflammation compared to standard anti-inflammatory drugs like Celecoxib .

Case Study 1: Tyrosinase Inhibition

A study focused on the optimization of piperazine derivatives highlighted that specific modifications on the aromatic tail of compounds similar to Compound A led to enhanced inhibition of tyrosinase activity. The study utilized Lineweaver-Burk plots to determine kinetic parameters, confirming competitive inhibition mechanisms .

Case Study 2: Anti-inflammatory Potential

Research on analogs of Compound A revealed promising anti-inflammatory properties. One analog was shown to reduce inflammation by over 60% in animal models, indicating that modifications can significantly enhance therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeMechanismIC50 (μM)Reference
Tyrosinase InhibitionCompetitive0.09 - 0.36
COX-II InhibitionSelective0.52 - 22.25
Anti-inflammatory EfficacyReduction in inflammationN/A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.